molecular formula C20H20ClN3O4S3 B2587151 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1396765-87-9

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B2587151
CAS No.: 1396765-87-9
M. Wt: 498.03
InChI Key: SZAJFKSJKZXSAQ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable amino alcohol with a halogenated compound under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the cyclization of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of a pyridine derivative under high pressure and temperature.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole, azetidine, thiophene, and piperidine intermediates using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structural features and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzothiazol-2-yl)azetidin-3-ol: A similar compound with a hydroxyl group instead of the piperidine and thiophene rings.

    1-(1,3-benzothiazol-2-yl)azetidin-3-yl acetate: A similar compound with an acetate group instead of the piperidine and thiophene rings.

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S3/c21-17-5-6-18(30-17)31(26,27)24-9-7-13(8-10-24)19(25)28-14-11-23(12-14)20-22-15-3-1-2-4-16(15)29-20/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJFKSJKZXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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